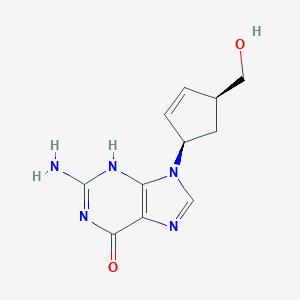
(2R)-2-hydroxy-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-4-oxopentanoic acid, also known as 2-ketogluconic acid (2-KGA), is a five-carbon sugar acid that plays a crucial role in various biochemical processes. This compound is a key intermediate in the metabolic pathway of glucose, and it is produced by the oxidation of glucose through the pentose phosphate pathway. 2-KGA has been extensively studied for its potential applications in the fields of microbiology, pharmaceuticals, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-KGA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2-KGA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell walls and nucleic acids, leading to the disruption of microbial growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-KGA has been shown to have various biochemical and physiological effects on microorganisms and mammalian cells. In microorganisms, 2-KGA has been shown to inhibit the growth and proliferation of various bacterial and fungal species. In mammalian cells, 2-KGA has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to regulate glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-KGA in lab experiments include its stability, low toxicity, and ability to inhibit microbial growth. However, the limitations of using 2-KGA include its high cost, limited availability, and potential interference with other metabolic pathways.
Direcciones Futuras
There are several future directions for the study of 2-KGA, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and biotechnology, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of 2-KGA as a therapeutic agent for various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 2-KGA is a five-carbon sugar acid that plays a crucial role in various biochemical processes. It can be synthesized through various methods and has potential applications in microbiology, pharmaceuticals, and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-KGA can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the oxidation of glucose using strong oxidizing agents such as nitric acid or potassium permanganate. Enzymatic synthesis involves the use of glucose dehydrogenase or glucose oxidase enzymes to catalyze the oxidation of glucose to 2-KGA. Microbial fermentation involves the use of microorganisms such as Gluconobacter oxydans or Pseudomonas aeruginosa to convert glucose to 2-KGA.
Aplicaciones Científicas De Investigación
2-KGA has been extensively studied for its potential applications in various scientific fields. In microbiology, 2-KGA has been shown to have antimicrobial properties against a wide range of bacteria and fungi. In pharmaceuticals, 2-KGA has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biotechnology, 2-KGA has been studied for its potential use as a platform chemical for the production of various chemicals and materials.
Propiedades
Número CAS |
150337-73-8 |
|---|---|
Nombre del producto |
(2R)-2-hydroxy-4-oxopentanoic acid |
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
QTSNVMMGKAPSRT-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)C[C@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
SMILES canónico |
CC(=O)CC(C(=O)O)O |
Sinónimos |
Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



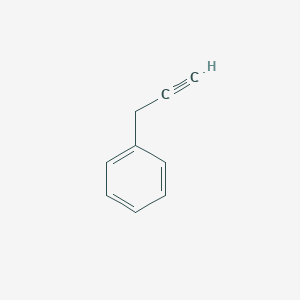
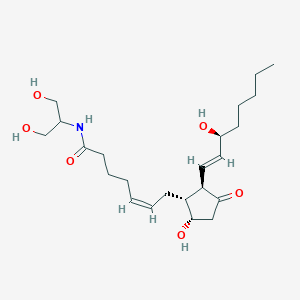
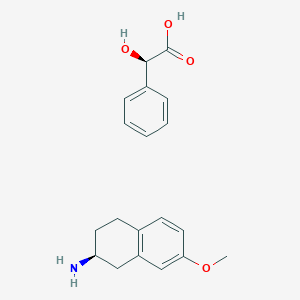

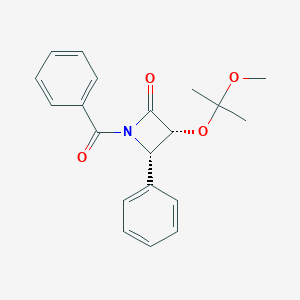
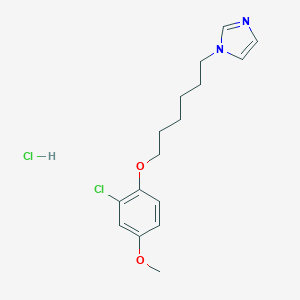
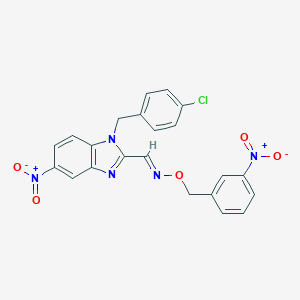
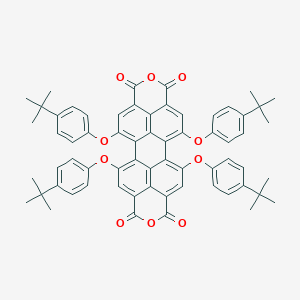
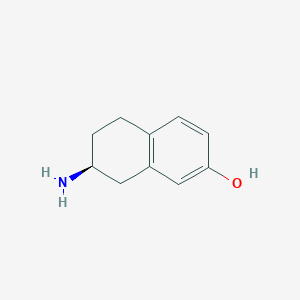
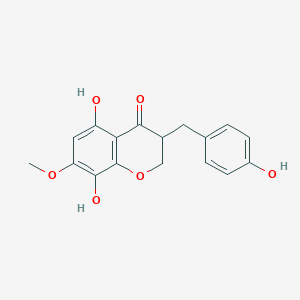
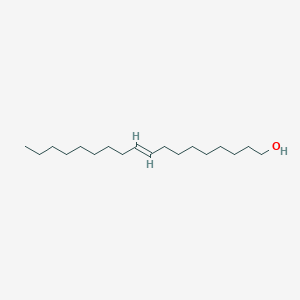
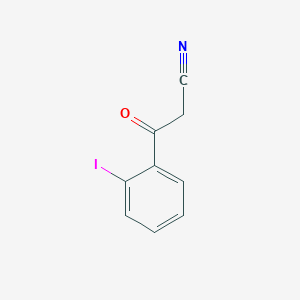
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
